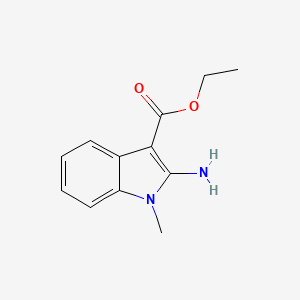
1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-aminomethyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid with ethyl alcohol under acidic conditions . Another approach utilizes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . Industrial production methods often employ microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include substituted indole derivatives, which have significant biological activities .
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. It is known to upregulate the expression of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, it acts as a ligand for the aryl hydrocarbon receptor, a transcription factor involved in the regulation of various biological processes .
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the ethyl ester group.
Indole-3-acetic acid: A plant hormone with different biological activities.
2-Methyl-1H-indole-3-carboxylate: Another derivative with distinct synthetic routes and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique biological activities and synthetic versatility.
Properties
CAS No. |
55643-99-7 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-amino-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)10-8-6-4-5-7-9(8)14(2)11(10)13/h4-7H,3,13H2,1-2H3 |
InChI Key |
AGMJUSDWPNJOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















